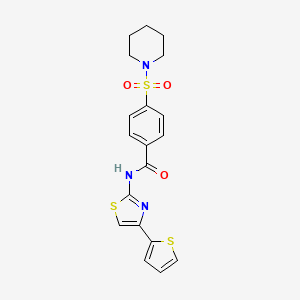![molecular formula C16H16ClN3O5S B2965964 5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034470-68-1](/img/structure/B2965964.png)
5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a pyrimidine ring, a pyrrolidine ring, and a dihydrobenzo[b][1,4]dioxin ring . These structures are common in many biologically active compounds, including drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrimidine ring, for example, is a common site of substitution reactions in many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its specific structure. For example, the presence of the pyrimidine and dihydrobenzo[b][1,4]dioxin rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidines, such as 5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, are integral in nucleic acid chemistry and pharmaceuticals. They are found in DNA and RNA and are used in drugs like pyrimethamine and trimethoprim (Palucki, 2007).
- Studies have focused on synthesizing pyrrolo[3,2-d]pyrimidines and related compounds for various applications, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Majumdar et al., 1998); (Meng et al., 2020).
Antitumor and Antiviral Properties
- Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antitumor and antiviral activities. These studies have shown varying degrees of effectiveness in inhibiting the growth of cancer cells and viruses (Ramasamy et al., 1990); (Saxena et al., 1988).
Development of Pharmacologically Active Compounds
- Studies on compounds related to 5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine have identified potential pharmacological activities, including antiarrhythmic, antiaggregation, and antiserotonin properties (Zhukovskaya et al., 2017).
Crystallography and Molecular Recognition
- Crystallographic studies of pyrimidines and their derivatives have provided insights into molecular recognition processes crucial for drug action, highlighting the importance of hydrogen bonding in the activity of pharmaceuticals containing pyrimidine functionality (Rajam et al., 2017).
Green Chemistry and Synthesis
- Research on green chemistry approaches for synthesizing pyrimidine derivatives emphasizes the importance of environmentally friendly methods in pharmaceutical development (Gilbile et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c17-11-8-18-16(19-9-11)25-12-3-4-20(10-12)26(21,22)13-1-2-14-15(7-13)24-6-5-23-14/h1-2,7-9,12H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHPOUNTEJGMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

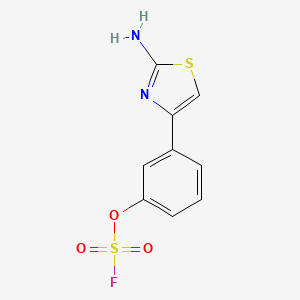
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

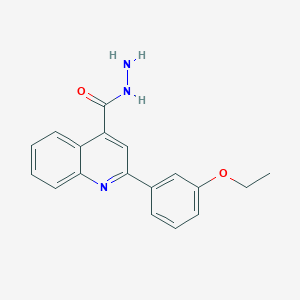
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
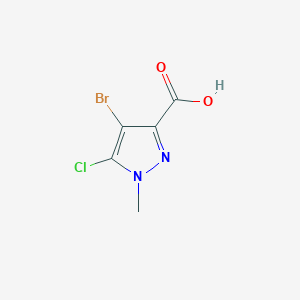

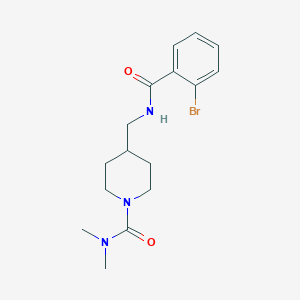
![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)
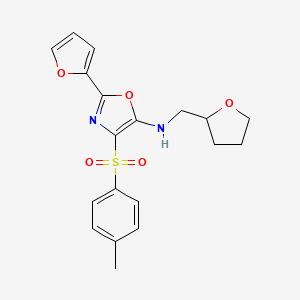
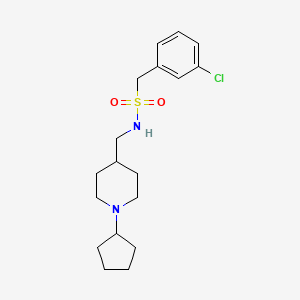
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
